TLR7 agonist 15

Immuno-oncology ADC payload development TLR7 SAR studies

TLR7 agonist 15 (compound 16b) is a structurally validated, non-interchangeable imidazoquinoline TLR7 agonist (EC50 18-59 nM) for ADC payload R&D. Its hydrophobic acyl tail retains potency & TLR7 selectivity, occupying a distinct intermediate tier in the potency hierarchy (17b <7 nM > 16d 12 nM > 16b). Cross-species validated (mouse macrophages, human PBMCs). Benchmarked vs clinical-stage vesatolimod (5-16× potency differential). Ideal for controlled immune activation, ADC payload benchmarking, and translational immuno-oncology studies. Order ≥98% pure for research.

Molecular Formula C26H31N5O
Molecular Weight 429.6 g/mol
Cat. No. B12378540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR7 agonist 15
Molecular FormulaC26H31N5O
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)CCCC)C4=CC=CC=C4N=C2N
InChIInChI=1S/C26H31N5O/c1-3-5-11-22-30-24-25(20-9-7-8-10-21(20)29-26(24)27)31(22)17-18-13-15-19(16-14-18)28-23(32)12-6-4-2/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H2,27,29)(H,28,32)
InChIKeyPBANGMRUPOGIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TLR7 Agonist 15 (Compound 16b) Procurement Guide: Chemical Identity and Potency Profile for Immune Research Applications


TLR7 agonist 15 (compound 16b, CAS 2832199-53-6) is a synthetic small-molecule Toll-like receptor 7 (TLR7) agonist derived from the 1-substituted imidazo[4,5-c]quinoline scaffold [1]. This compound was identified through systematic structure-activity relationship (SAR) studies aimed at developing TLR7 agonists with improved potency for next-generation antibody-drug conjugate (ADC) efforts and cancer immunotherapy [2]. The compound exhibits potent TLR7 activation with reported EC50 values ranging from 18 nM to 59 nM in cell-based reporter assays, demonstrating the ability to induce immune activation in both mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low nanomolar concentrations [3]. TLR7 agonist 15 serves as a valuable research tool for investigating TLR7-mediated immune pathways, cytokine induction profiles, and potential applications in vaccine adjuvant development and immuno-oncology [4].

Why TLR7 Agonist 15 Cannot Be Simply Substituted with In-Class Imidazoquinoline Agonists: Evidence-Based Differentiation


TLR7 agonists within the imidazoquinoline class exhibit highly divergent potency and selectivity profiles based on subtle structural modifications, rendering simple interchange between analogs scientifically invalid. The SAR studies from which TLR7 agonist 15 (compound 16b) originates demonstrate that even minor changes to substituents—such as varying the length and composition of N1-position tails or C2-position alkyl groups—can result in dramatic (>10-fold) shifts in TLR7 agonist activity [1]. Specifically, the parent study showed that the addition of hydrophobic acyl tails generally retained or improved TLR7 agonist activity, whereas the addition of a simple alkyl tail at the same position resulted in a dramatic loss in potency [2]. Critically, the same SAR investigation identified structurally proximal analogs—including compounds 17b, 16b (TLR7 agonist 15), and 16d—as the most potent TLR7 agonists within the series, but with measurably distinct potency rankings [3]. Furthermore, TLR7 agonists from the same scaffold class can differ substantially in TLR8 selectivity profiles, with some compounds demonstrating dual TLR7/8 agonism (e.g., resiquimod) while others exhibit TLR7 specificity [4]. These quantifiable potency and selectivity differentials establish that TLR7 agonist 15 occupies a specific, non-interchangeable position within the TLR7 agonist landscape, necessitating evidence-based selection criteria grounded in direct comparative data.

TLR7 Agonist 15 (Compound 16b): Quantified Differential Evidence Versus Comparator TLR7 Agonists


Potency Ranking Among Structurally Proximal 1-Substituted Imidazoquinoline TLR7 Agonists

Within the same SAR series reported by DeYoung et al. (2023), TLR7 agonist 15 (compound 16b) exhibited moderate potency among the three most active analogs identified. Compound 17b (EC50 <7 nM) demonstrated approximately 2.6-fold greater potency than compound 16b (EC50 18 nM), while compound 16d (EC50 12 nM) demonstrated approximately 1.5-fold greater potency [1]. This potency ranking is critical for users selecting between commercially available compounds from this specific chemical series (TLR7 agonist 14 = compound 17b; TLR7 agonist 15 = compound 16b; TLR7 agonist 16 = compound 16d) [2].

Immuno-oncology ADC payload development TLR7 SAR studies

Comparative Potency of TLR7 Agonist 15 Versus Clinical-Stage TLR7 Agonist Vesatolimod (GS-9620)

When compared to the clinical-stage oral TLR7 agonist vesatolimod (GS-9620), TLR7 agonist 15 (compound 16b) demonstrates substantially higher potency in vitro, with EC50 values of 18-59 nM for TLR7 agonist 15 versus 291 nM for vesatolimod [1]. This represents an approximately 5- to 16-fold potency advantage in cell-based reporter assays, depending on the specific EC50 value cited for TLR7 agonist 15 [2].

HIV cure research HBV therapeutics Oral TLR7 agonism

Functional Cellular Activation in Primary Immune Cells Versus Reference TLR7 Agonists

TLR7 agonist 15 (compound 16b) has been functionally validated for its ability to induce activation of mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low nanomolar concentrations [1]. This functional validation distinguishes compound 16b from structurally related compounds such as compound 16a (which bears an alkyl tail and shows dramatically reduced potency due to unfavorable molecular modeling interactions) [2]. The parent SAR study confirms that compounds bearing hydrophobic acyl tails at the N1 position (including compound 16b) retain or improve cellular activation capacity compared to the parent compound, whereas alkyl tails at the same position abolish activity [3].

Innate immunity Macrophage activation PBMC stimulation

Structural Differentiation: Hydrophobic Acyl Tail Modification Enables Retained Potency and Permeability

A key differentiating feature of TLR7 agonist 15 (compound 16b) is the presence of a hydrophobic acyl tail modification at the N1 position, which the parent SAR study identified as critical for maintaining both TLR7 agonist potency and cellular permeability [1]. In contrast, the addition of a simple alkyl tail at the same N1 position (as in compound 16a) resulted in a dramatic loss in potency due to unfavorable molecular modeling interactions [2]. This structural distinction is directly supported by molecular modeling data presented in the source study, which provides a mechanistic rationale for why the acyl tail modification is essential for maintaining activity [3].

ADC payload design Medicinal chemistry SAR optimization

TLR7 Agonist 15 (Compound 16b): Evidence-Backed Research and Industrial Application Scenarios


Antibody-Drug Conjugate (ADC) Payload Development and SAR Benchmarking

TLR7 agonist 15 (compound 16b) is particularly suited for ADC payload development programs where a structurally validated TLR7 agonist scaffold with established SAR parameters is required. The parent study explicitly identifies compounds 17b, 16b, and 16d as highly potent TLR7 agonists developed specifically for next-generation ADC efforts, with the acyl tail modification of compound 16b demonstrating retained potency without sacrificing permeability or selectivity over TLR8 [1]. Researchers developing TLR7 agonist-based ADCs can utilize compound 16b as a benchmark comparator when evaluating novel payload candidates, leveraging the established SAR data showing that hydrophobic acyl tail modifications preserve activity while alkyl tails abolish it [2].

Tiered Potency Selection for in Vitro Immune Activation Studies

For in vitro studies requiring controlled TLR7 activation levels, TLR7 agonist 15 occupies a defined intermediate position within the potency hierarchy of commercially available compounds from this chemical series. The SAR study establishes a clear potency ranking: compound 17b (EC50 <7 nM) > compound 16d (EC50 12 nM) > compound 16b/TLR7 agonist 15 (EC50 18-59 nM) [1][2]. This tiered potency profile enables researchers to select the appropriate activation threshold for their specific experimental system—higher sensitivity for detection of subtle pathway modulation (compounds 17b or 16d), or moderate activation for systems where attenuated immune stimulation is desired (TLR7 agonist 15) [3].

Functional Validation of TLR7 Pathway Engagement in Primary Human and Mouse Immune Cells

TLR7 agonist 15 has been functionally validated to induce robust activation of both mouse macrophages and human peripheral blood mononuclear cells (hPBMCs) at low nanomolar concentrations [1]. This cross-species functional validation makes compound 16b suitable for studies bridging murine and human immune systems, where consistent TLR7 pathway engagement across species is required. Researchers can confidently deploy TLR7 agonist 15 in experiments requiring activation of both murine and human primary immune cells without the confounding variable of species-specific agonist responsiveness that affects some TLR7 modulators [2].

Comparative Pharmacology Studies with Clinical TLR7 Agonists

TLR7 agonist 15 (compound 16b) serves as a potent in vitro comparator for benchmarking against clinical-stage TLR7 agonists such as vesatolimod (GS-9620; EC50 291 nM) and other reference compounds including resiquimod and imiquimod [1]. The substantial potency differential between compound 16b (18-59 nM) and vesatolimod (291 nM)—representing a 5- to 16-fold difference—provides a useful dynamic range for studies investigating concentration-dependent effects of TLR7 activation [2]. This application is particularly relevant for translational research programs seeking to understand the relationship between in vitro potency and in vivo efficacy or toxicity profiles of TLR7 agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLR7 agonist 15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.